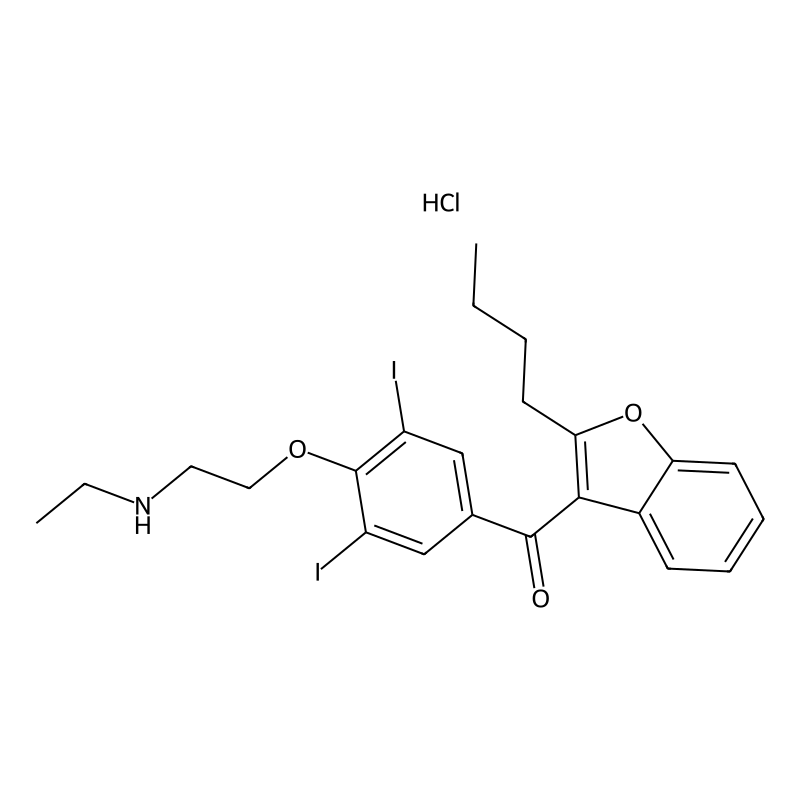

Desethylamiodarone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Desethylamiodarone hydrochloride is the primary active metabolite of the class III antiarrhythmic agent amiodarone, specifically formulated as a hydrochloride salt to ensure predictable solubility and handling in analytical workflows . In clinical and forensic laboratories, it is procured as an essential certified reference material for therapeutic drug monitoring (TDM) via LC-MS/MS, as its distinct pharmacokinetic profile and tissue accumulation dictate patient safety assessments [1]. For in vitro pharmacological research, it serves as a critical benchmark compound for evaluating hERG channel inhibition and pulmonary cytotoxicity, offering a quantitatively distinct bioactivity profile compared to its parent drug [2].

Substituting desethylamiodarone hydrochloride with the parent drug amiodarone or the desethylamiodarone free base fundamentally compromises assay validity and analytical reproducibility. In therapeutic drug monitoring, amiodarone cannot serve as a proxy for its metabolite because desethylamiodarone accumulates at significantly higher concentrations in target tissues (e.g., lung, liver) and exhibits a longer half-life, necessitating its direct, independent quantification [1]. Furthermore, utilizing the free base form introduces severe solubility bottlenecks in aqueous-based physiological assays; the hydrochloride salt ensures rapid, reproducible dissolution in standard analytical solvents (e.g., methanol, ethanol) and mixed aqueous formulations, preventing precipitation during automated liquid handling .

Aqueous Formulation Compatibility and Solubility (HCl Salt vs. Free Base)

The hydrochloride salt of desethylamiodarone provides necessary handling and formulation stability compared to the highly lipophilic free base. In laboratory workflows, the HCl salt achieves a stable, clear solution at concentrations of ≥ 2.5 mg/mL (3.82 mM) in mixed aqueous vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and up to 5 mg/mL in ethanol with warming. This prevents the phase separation and precipitation commonly associated with the free base in physiological buffers, ensuring reproducible dosing in cell-based assays and reliable preparation of LC-MS/MS spiking solutions .

| Evidence Dimension | Maximum stable concentration in mixed aqueous vehicle |

| Target Compound Data | ≥ 2.5 mg/mL (clear solution) |

| Comparator Or Baseline | Desethylamiodarone free base (prone to phase separation in aqueous media) |

| Quantified Difference | HCl salt enables >3.8 mM stable stock solutions in aqueous-compatible vehicles without precipitation. |

| Conditions | Room temperature formulation preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). |

Procuring the HCl salt eliminates the need for harsh organic solvents during assay formulation, ensuring compatibility with automated liquid handlers and sensitive cell cultures.

Differential hERG Channel Inhibition Profiling

For cardiac safety pharmacology, desethylamiodarone must be evaluated independently of amiodarone due to its distinct binding affinity to the human ether-à-go-go-related gene (hERG) potassium channel. Whole-cell patch-clamp recordings in recombinant HEK-293 cells demonstrate that desethylamiodarone inhibits hERG current with a half-maximal inhibitory concentration (IC50) of approximately 158 nM, whereas the parent amiodarone exhibits a more potent IC50 of 47 nM[1]. This ~3.3-fold difference in potency, combined with a -9 mV shift in the voltage dependence of activation unique to the metabolite, dictates that parent-drug data cannot be extrapolated to predict the metabolite's specific proarrhythmic risk [2].

| Evidence Dimension | hERG channel inhibition (IC50) |

| Target Compound Data | ~158 nM |

| Comparator Or Baseline | Amiodarone (~47 nM) |

| Quantified Difference | 3.3-fold lower potency for hERG inhibition compared to the parent drug, alongside a unique -9 mV activation shift. |

| Conditions | Whole-cell patch-clamp recordings in recombinant HEK-293 cells at 37°C. |

Laboratories conducting predictive cardiotoxicity screening must procure this specific metabolite to accurately model the delayed repolarization risks associated with long-term antiarrhythmic therapy.

Enhanced Pulmonary Cytotoxicity for Safety Modeling

Desethylamiodarone is the primary driver of amiodarone-induced pulmonary toxicity (AIPT) and exhibits a significantly steeper and more potent toxicity profile than its parent compound. In HPL1A human peripheral lung epithelial cells, desethylamiodarone demonstrates an LC50 of 5.07 μM with a Hill slope factor of 5.43, compared to amiodarone's LC50 of 12.4 μM and Hill slope of 1.98 [1]. This 2.4-fold increase in cytotoxic potency, alongside the steeper concentration-response curve, confirms that desethylamiodarone operates via a distinct, more aggressive cytotoxic mechanism, making it the mandatory standard for in vitro AIPT models [2].

| Evidence Dimension | Cytotoxicity (LC50) in HPL1A lung epithelial cells |

| Target Compound Data | 5.07 μM (Hill slope 5.43) |

| Comparator Or Baseline | Amiodarone (12.4 μM, Hill slope 1.98) |

| Quantified Difference | 2.4-fold greater cytotoxic potency and a significantly steeper dose-response curve. |

| Conditions | In vitro lactate dehydrogenase (LDH) release assay in HPL1A cells. |

Researchers developing assays for drug-induced lung injury must use desethylamiodarone to achieve the necessary assay sensitivity and accurately replicate clinical pathology.

Therapeutic Drug Monitoring (TDM) and Clinical LC-MS/MS Workflows

Desethylamiodarone hydrochloride is strictly required as a certified reference material and spiking solution for clinical mass spectrometry. Because the metabolite accumulates in tissues at higher concentrations than the parent drug and has a longer half-life, clinical guidelines mandate its simultaneous quantification to ensure patients remain within the therapeutic window and avoid systemic toxicity [1].

In Vitro Cardiotoxicity and Electrophysiology Screening

Due to its distinct IC50 profile (158 nM vs 47 nM for amiodarone) and unique voltage-dependent activation shifts, this compound is essential for patch-clamp assays evaluating hERG channel liabilities. It serves as a benchmark for understanding the delayed proarrhythmic effects that manifest during chronic antiarrhythmic therapy [2].

Pulmonary Fibrosis and Drug-Induced Toxicity Modeling

Given its LC50 of 5.07 μM in lung epithelial cells—more than twice as potent as the parent drug—desethylamiodarone is the standard inducing agent for in vitro models of drug-induced pulmonary toxicity (AIPT). It is used to screen protective agents, study phospholipidosis, and evaluate mitochondrial disruption pathways in alveolar macrophages and epithelial cells [3].

References

- [1] Mayo Clinic Laboratories. 'Test Definition: AMIO - Amiodarone, Serum.' Mayo Clinic, 2026.

- [2] PubMed. 'Characterization of recombinant hERG K(+) channel inhibition by the active metabolite of amiodarone desethyl-amiodarone.' 2010.

- [3] ResearchGate. 'Cytotoxic Interaction between Amiodarone and Desethylamiodarone in Human Peripheral Lung Epithelial Cells.' 2004.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Dates

Explore Compound Types